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Compound of Interest

Compound Name: 2-Methylbenzo[d]oxazol-6-ol

Cat. No.: B1298106

A Technical Guide to 2-Methylbenzo[d]oxazol-6-
ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-
Methylbenzo[d]oxazol-6-ol, including its nomenclature, physicochemical properties,
synthesis, and known biological relevance. The information is presented to support research
and development activities in the fields of medicinal chemistry and drug discovery.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 2-methyl-1,3-benzoxazol-6-ol. It consists of a
benzene ring fused to an oxazole ring, which is a five-membered heterocycle containing
nitrogen and oxygen atoms. A methyl group is substituted at the 2-position of the benzoxazole
core, and a hydroxyl group is at the 6-position.

Chemical Structure:

Caption: Chemical structure of 2-Methylbenzo[d]oxazol-6-ol.

Physicochemical Properties
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A summary of the key physicochemical properties is provided in the table below. This data is
essential for experimental design, including solvent selection and analytical method
development.

Property Value Reference
CAS Number 5078-07-9 [1]
Molecular Formula CsH7NO:2 [1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid [1]
Purity Typically >98% [1]
InChi Key RZKIJWYDRDBVDJJ- 1]

UHFFFAOYSA-N

Synthesis of Benzoxazole Derivatives

Benzoxazoles are typically synthesized through the condensation of an o-aminophenol with a
carboxylic acid or its derivative. A general workflow for the synthesis of a 2-substituted
benzoxazole is outlined below.

A common method for synthesizing benzoxazole scaffolds involves the reaction of an ortho-
aminophenol with an appropriate electrophile, followed by cyclization. For 2-
Methylbenzo[d]oxazol-6-ol, this would involve 4-amino-resorcinol and an acetic acid
derivative.

Materials:

4-Amino-resorcinol hydrochloride

Acetic anhydride or acetyl chloride

A suitable solvent (e.g., DMF, toluene)

A base (e.g., K2COs, pyridine) if starting from the hydrochloride salt
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Procedure:

e Preparation: In a round-bottom flask, dissolve the 2-aminophenol derivative in the chosen
solvent. If using a hydrochloride salt, add a base to neutralize it.

e Acylation: Slowly add the acylating agent (e.g., acetic anhydride) to the solution, often at a
reduced temperature (0 °C) to control the exothermic reaction.

o Cyclization: Heat the reaction mixture to promote the intramolecular cyclization via
dehydration. The required temperature and time can vary significantly based on the specific
reactants and catalysts used, ranging from 90 °C to 130 °C for several hours.[2]

o Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into
ice-water to precipitate the crude product.

« Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization
from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]

The following diagram illustrates the logical steps for the synthesis and purification of a
benzoxazole derivative.
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Caption: General workflow for benzoxazole synthesis and purification.

Spectral Data

Structural elucidation and confirmation of 2-Methylbenzo[d]oxazol-6-ol are typically
performed using various spectroscopic methods. While a complete dataset for this specific
isomer is not readily available in the public domain, representative data for similar benzoxazole
structures have been reported.[2][4][5]
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Spectroscopic Data Expected Features

Aromatic protons in the 6-8 ppm range, a singlet
1H NMR for the methyl group around 2.5 ppm, and a
broad singlet for the phenolic hydroxyl group.

Resonances for aromatic carbons (110-160
13C NMR ppm), the methyl carbon (~20 ppm), and

carbons of the oxazole ring.

M s MS) A molecular ion peak [M]* corresponding to the
ass Spec
P molecular weight (149.15).

Characteristic peaks for O-H stretching (broad,
Infrared (IR) ~3300 cm™1), C=N stretching (~1650 cm~1), and
C-O stretching.

Biological Activities and Potential Applications

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal
chemistry, known to exhibit a wide range of biological activities.[6] These activities include
antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

Potential Therapeutic Roles:

» Enzyme Inhibition: The benzoxazole scaffold is present in molecules that act as inhibitors for
various enzymes. For instance, derivatives have been designed as c-Met kinase inhibitors
for anti-cancer applications.[9]

» Antimicrobial Agents: Certain benzoxazole compounds have shown fungicidal and herbicidal
activity.[7]

» Tyrosinase Inhibition: Phenolic compounds with scaffolds related to benzoxazoles have been
explored as tyrosinase inhibitors for applications as skin-lightening agents.[10]

The 2-Methylbenzo[d]oxazol-6-ol structure itself serves primarily as a drug intermediate or a
scaffold for the synthesis of more complex, biologically active compounds.[11]
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While direct involvement of 2-Methylbenzo[d]oxazol-6-ol in a specific signaling pathway is not
documented, its structural motifs are relevant to enzyme inhibition. For example, related
phenolic benzoxazoles inhibit tyrosinase, a key enzyme in melanin biosynthesis. The diagram
below illustrates this inhibitory relationship.
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Caption: Inhibition of the melanin biosynthesis pathway by related phenolic benzoxazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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